molecular formula C10H6ClF3N2O3 B8167843 Methyl 3-chloro-6-hydroxy-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

Methyl 3-chloro-6-hydroxy-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B8167843
M. Wt: 294.61 g/mol
InChI Key: KRYOALXGFDRFAT-UHFFFAOYSA-N
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Description

Methyl 3-chloro-6-hydroxy-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a complex organic compound characterized by its unique structural features, including a chloro group, a hydroxy group, and a trifluoromethyl group attached to an imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-6-hydroxy-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate typically involves multiple steps, starting with the construction of the imidazo[1,2-a]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the chloro and hydroxy groups can be achieved through halogenation and hydroxylation reactions, respectively. The trifluoromethyl group is often introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfone.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening of reaction conditions can be employed to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-chloro-6-hydroxy-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or Dess-Martin periodinane.

  • Reduction: The chloro group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.

  • Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Chromium trioxide, Dess-Martin periodinane, and pyridinium chlorochromate.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of Methyl 3-chloro-6-oxo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate.

  • Reduction: Formation of Methyl 3-methyl-6-hydroxy-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate.

  • Substitution: Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group is particularly valuable in enhancing the stability and reactivity of pharmaceuticals and agrochemicals.

Biology: In biological research, Methyl 3-chloro-6-hydroxy-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is used as a probe to study enzyme inhibition and receptor binding. Its unique structure allows for the investigation of biological processes at the molecular level.

Medicine: In the medical field, this compound has shown potential as a lead compound for drug development. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer, inflammation, and infectious diseases.

Industry: In industry, this compound is used in the development of new materials with enhanced properties, such as increased thermal stability and chemical resistance. It is also employed in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which Methyl 3-chloro-6-hydroxy-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to enzymes and receptors, leading to modulation of biological pathways. The hydroxy group can form hydrogen bonds with biological targets, further increasing its efficacy.

Comparison with Similar Compounds

  • Methyl 3-chloro-6-hydroxyimidazo[1,2-a]pyridine-2-carboxylate: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.

  • Methyl 3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate: Lacks the hydroxy group, affecting its solubility and binding properties.

  • Methyl 6-hydroxy-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate: Lacks the chloro group, altering its chemical reactivity.

Uniqueness: Methyl 3-chloro-6-hydroxy-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate stands out due to the presence of both a chloro and a hydroxy group, which together with the trifluoromethyl group, provide a unique combination of chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Properties

IUPAC Name

methyl 3-chloro-6-hydroxy-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2O3/c1-19-9(18)6-7(11)16-3-4(17)2-5(8(16)15-6)10(12,13)14/h2-3,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYOALXGFDRFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N2C=C(C=C(C2=N1)C(F)(F)F)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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